Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
Overview
Description
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is a complex organometallic compound featuring strontium bonded to a fluorinated organic ligand. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate typically involves the reaction of strontium salts with the corresponding fluorinated organic ligand under controlled conditions. The reaction is often carried out in anhydrous solvents to prevent hydrolysis and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of strontium.
Reduction: : Reduction reactions can be used to modify the oxidation state of the strontium ion.
Substitution: : Substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used to substitute fluorine atoms.
Major Products Formed
Oxidation: : Formation of strontium oxides or peroxides.
Reduction: : Production of lower oxidation state strontium compounds.
Substitution: : Generation of strontium compounds with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a catalyst or reagent in organic synthesis.
Biology: : Employed in the study of biological systems and processes.
Medicine: : Potential use in drug delivery systems and imaging techniques.
Industry: : Utilized in materials science and manufacturing processes.
Mechanism of Action
The mechanism by which Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is unique due to its specific structural features and reactivity. Similar compounds include:
Strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
These compounds share similarities in their fluorinated ligands but differ in their metal centers and overall molecular structures.
Properties
IUPAC Name |
strontium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUAVMRFAYYOBZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F14O5Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712364 | |
Record name | Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36885-30-0 | |
Record name | Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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